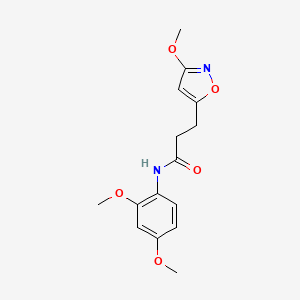
N-(2,4-dimethoxyphenyl)-3-(3-methoxy-1,2-oxazol-5-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,4-dimethoxyphenyl)-3-(3-methoxy-1,2-oxazol-5-yl)propanamide is a synthetic organic compound that belongs to the class of amides This compound is characterized by the presence of a 2,4-dimethoxyphenyl group and a 3-methoxy-1,2-oxazol-5-yl group attached to a propanamide backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethoxyphenyl)-3-(3-methoxy-1,2-oxazol-5-yl)propanamide typically involves the following steps:
Formation of the 2,4-dimethoxyphenyl group: This can be achieved through the methylation of a phenol derivative using methanol and a suitable catalyst.
Synthesis of the 3-methoxy-1,2-oxazol-5-yl group: This involves the cyclization of a suitable precursor, such as an α,β-unsaturated nitrile, in the presence of a methoxy group donor.
Coupling of the two groups: The final step involves the coupling of the 2,4-dimethoxyphenyl group with the 3-methoxy-1,2-oxazol-5-yl group through an amide bond formation reaction, typically using a coupling reagent like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反応の分析
Types of Reactions
N-(2,4-dimethoxyphenyl)-3-(3-methoxy-1,2-oxazol-5-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amide bond can be reduced to form an amine.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or borane (BH₃) can be used.
Substitution: Nucleophiles like sodium hydride (NaH) or organolithium reagents can facilitate substitution reactions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Used in the development of new materials with specific properties.
作用機序
The mechanism of action of N-(2,4-dimethoxyphenyl)-3-(3-methoxy-1,2-oxazol-5-yl)propanamide would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The exact pathways involved would require detailed biochemical studies.
類似化合物との比較
Similar Compounds
N-(2,4-dimethoxyphenyl)-3-(3-methoxy-1,2-oxazol-5-yl)butanamide: Similar structure with a butanamide backbone.
N-(2,4-dimethoxyphenyl)-3-(3-methoxy-1,2-oxazol-5-yl)ethanamide: Similar structure with an ethanamide backbone.
Uniqueness
N-(2,4-dimethoxyphenyl)-3-(3-methoxy-1,2-oxazol-5-yl)propanamide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds. This uniqueness can be leveraged in the design of new molecules with desired properties.
特性
分子式 |
C15H18N2O5 |
|---|---|
分子量 |
306.31 g/mol |
IUPAC名 |
N-(2,4-dimethoxyphenyl)-3-(3-methoxy-1,2-oxazol-5-yl)propanamide |
InChI |
InChI=1S/C15H18N2O5/c1-19-10-4-6-12(13(8-10)20-2)16-14(18)7-5-11-9-15(21-3)17-22-11/h4,6,8-9H,5,7H2,1-3H3,(H,16,18) |
InChIキー |
OAJWUHPVSDFDOE-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=C(C=C1)NC(=O)CCC2=CC(=NO2)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(S)-{[4-(4-Oxo-4H-quinazolin-3-ylmethyl)-cyclohexanecarbonyl]-amino}-phenyl-acetic acid](/img/structure/B11018347.png)
![7-[(2-chloro-6-fluorobenzyl)oxy]-4-methyl-2H-chromen-2-one](/img/structure/B11018354.png)
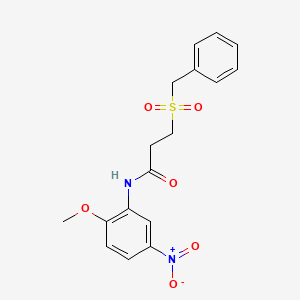
![2-(4-chloro-1H-indol-1-yl)-1-[2-(pyridin-3-yl)piperidin-1-yl]ethanone](/img/structure/B11018371.png)
![2-[(2,4-Difluorophenyl)carbamoyl]phenyl acetate](/img/structure/B11018373.png)
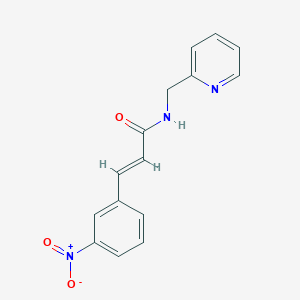
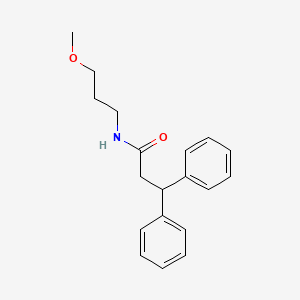
![N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-2-{4-[(methylsulfonyl)amino]-1H-indol-1-yl}acetamide](/img/structure/B11018392.png)
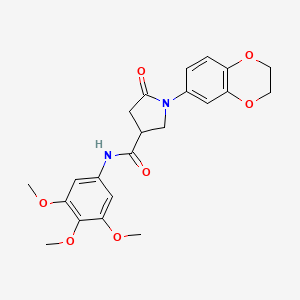
![N-[2-(4-chloro-1H-indol-1-yl)ethyl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide](/img/structure/B11018405.png)

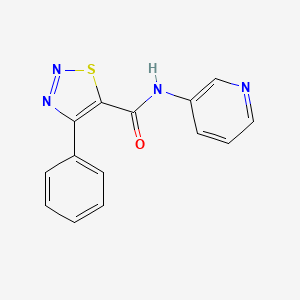
![N-({4-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl]cyclohexyl}carbonyl)-L-phenylalanine](/img/structure/B11018416.png)
![7-(4-Chlorophenyl)-2-cyclobutyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11018417.png)
